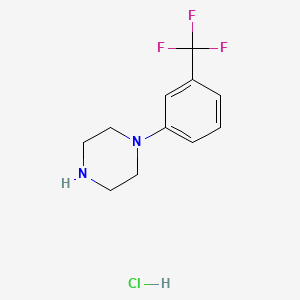

1-(3-Trifluoromethylphenyl)piperazine hydrochloride

Beschreibung

Systematic Nomenclature and Molecular Formula

The systematic identification of 1-(3-Trifluoromethylphenyl)piperazine hydrochloride follows established chemical nomenclature conventions, with the compound bearing multiple recognized names within chemical databases and literature. The International Union of Pure and Applied Chemistry designation for this compound is 1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride, reflecting the substitution pattern where the piperazine nitrogen is bonded to the meta-position of a trifluoromethyl-substituted benzene ring. Alternative systematic names include N-(3-Trifluoromethylphenyl)piperazine hydrochloride and 1-(α,α,α-Trifluoro-m-tolyl)piperazine hydrochloride, both of which accurately describe the molecular structure and substitution pattern.

The molecular formula for the hydrochloride salt form is established as C₁₁H₁₃F₃N₂·HCl, with a corresponding molecular weight of 266.69 grams per mole. The compound is uniquely identified by Chemical Abstracts Service registry number 16015-69-3, which serves as the definitive identifier for this specific salt form. The base compound, without the hydrochloride salt, maintains the molecular formula C₁₁H₁₃F₃N₂ with a molecular weight of 230.23 grams per mole and is assigned Chemical Abstracts Service number 15532-75-9. The International Chemical Identifier key for the base compound is documented as KKIMDKMETPPURN-UHFFFAOYSA-N, providing a standardized representation of its molecular connectivity.

Eigenschaften

IUPAC Name |

1-[3-(trifluoromethyl)phenyl]piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2.ClH/c12-11(13,14)9-2-1-3-10(8-9)16-6-4-15-5-7-16;/h1-3,8,15H,4-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGNLGWJZZZOYPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC(=C2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10166808 | |

| Record name | TFMPP hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16015-69-3 | |

| Record name | Piperazine, 1-[3-(trifluoromethyl)phenyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16015-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | TFMPP hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016015693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TFMPP hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[3-(trifluoromethyl)phenyl]piperazinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.487 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TFMPP HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41P8ENH29V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Typical Procedure

- Starting Materials: 3-trifluoromethylaniline or its halogenated derivatives, and piperazine or 2-chloroethylamine.

- Solvents: Commonly used solvents include toluene, propyl carbinol (isopropanol), or diethylene glycol monomethyl ether.

- Reaction Conditions: The amine and piperazine derivatives are dissolved in the solvent and heated under reflux conditions, typically between 90°C to 150°C, for 12 to 15 hours.

- Base Addition: Sodium carbonate (soda ash) or sodium hydroxide is added to neutralize the reaction mixture and facilitate product formation.

- Isolation: After reaction completion, the mixture is cooled, filtered, and the solid product is washed with ethanol to yield this compound as an off-white powder.

Example Data from Patent Literature

| Parameter | Details |

|---|---|

| Reactants | 2-chloroethylamine (2.12 kg), 3-trifluoromethylaniline (1.6 kg) |

| Solvent | Propyl carbinol or diethylene glycol monomethyl ether |

| Temperature | 90°C to 150°C |

| Reaction Time | 12 to 15 hours |

| Base | Sodium carbonate (0.63 kg) |

| Yield | 56% to 60.6% |

| Product Form | Off-white powder |

This method is scalable and suitable for industrial production, providing moderate to good yields with high purity (>99%) after purification steps.

Conversion to Free Base and Further Derivatization

After obtaining the hydrochloride salt, the free base 1-(3-trifluoromethylphenyl)piperazine can be prepared by basification:

- Procedure: The hydrochloride salt is dissolved in water, and a base such as sodium hydroxide, ammonium hydroxide, or sodium carbonate is added.

- Phase Separation: The free base separates as an oil layer, which can be isolated by underpressure distillation.

- Yield and Purity: Yields range from 60% to 75%, with purity exceeding 99%.

This free base form is often used as an intermediate for further chemical transformations, such as the synthesis of flibanserin intermediates.

Preparation of Derivatives via Reaction with Ethylene Halohydrins or Ethylene Oxide

A notable preparation method involves reacting this compound with 2-haloethanols or ethylene oxide in the presence of a base to form 2-(4-(3-trifluoromethylphenyl)piperazin-1-yl)ethanol derivatives.

Procedure Summary

- Reactants: this compound, sodium hydroxide, and ethylene bromohydrin or ethylene oxide.

- Solvent: Ethanol or similar polar solvents.

- Conditions: The mixture is heated to reflux and monitored by thin-layer chromatography until completion.

- Workup: After reaction, the mixture is filtered, concentrated under reduced pressure, and extracted with dichloromethane. The organic layer is dried and concentrated to yield the product as a yellow oil.

- Yield: High yields around 96% have been reported.

This method is advantageous for producing intermediates used in the synthesis of more complex molecules like flibanserin, with improved selectivity and reduced impurities.

Purification and Analytical Characterization

Purification of this compound typically involves recrystallization from ethanol or other suitable solvents. Analytical techniques used to confirm purity and identity include:

- Gas Chromatography (GC): Using a 5% phenyl/95% methyl silicone column with hydrogen carrier gas, typical retention time is about 2.4 minutes. The method shows high repeatability (RSD < 0.5%) and accuracy (error < 5%).

- Capillary Electrophoresis (CE): Employing lithium phosphate buffer at pH 2.3, with UV detection at 210 nm, migration time is approximately 5 minutes, with repeatability RSD < 3%.

- Solubility-Based Separation: Acetone and methanol can be used to separate 1-(3-trifluoromethylphenyl)piperazine from related piperazine derivatives based on differential solubility.

Stock Solution Preparation for Research Use

For research applications, stock solutions of this compound are prepared with precise molarity calculations to ensure reproducibility.

| Amount of Compound (mg) | Volume of Solvent (mL) for 1 mM | Volume of Solvent (mL) for 5 mM | Volume of Solvent (mL) for 10 mM |

|---|---|---|---|

| 1 | 3.2982 | 0.6596 | 0.3298 |

| 5 | 16.4908 | 3.2982 | 1.6491 |

| 10 | 32.9815 | 6.5963 | 3.2982 |

Preparation involves dissolving the compound in appropriate solvents such as DMSO, followed by dilution with PEG300, Tween 80, or corn oil for in vivo formulations, ensuring clarity at each step.

Summary Table of Preparation Methods

| Method | Key Reactants/Conditions | Yield (%) | Product Form | Notes |

|---|---|---|---|---|

| Nucleophilic substitution | 3-trifluoromethylaniline + 2-chloroethylamine, reflux in propyl carbinol or diethylene glycol monomethyl ether, base addition | 56-60.6 | Hydrochloride salt (powder) | Industrial scale, moderate yield |

| Basification to free base | Hydrochloride salt + NaOH or NH4OH, aqueous phase separation | 60-75 | Free base (oil) | High purity, used for further synthesis |

| Reaction with ethylene halohydrins | Hydrochloride salt + NaOH + ethylene bromohydrin, reflux in ethanol | ~96 | 2-(4-(3-trifluoromethylphenyl)piperazin-1-yl)ethanol (oil) | High selectivity, intermediate for flibanserin synthesis |

| Purification & Analysis | Recrystallization, GC, CE | N/A | Purified hydrochloride salt | Analytical confirmation of purity |

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-Trifluoromethylphenyl)piperazine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution reactions using nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenylpiperazines.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

TFMPP is characterized by its molecular formula and a molecular weight of approximately 266.69 g/mol. The chemical structure features a trifluoromethyl group attached to a phenyl ring, linked to a piperazine moiety, which influences its biological activity and interactions with neurotransmitter systems .

Pharmacological Applications

1. Neuropharmacology:

TFMPP has been studied for its interaction with serotonin receptors, particularly the 5-HT receptor subtypes. It exhibits significant binding affinity for several serotonin receptors, including:

- 5-HT1A (K_i = 288 nM)

- 5-HT1B (K_i = 132 nM)

- 5-HT2A (K_i = 269 nM)

- 5-HT2C (K_i = 62 nM)

These interactions suggest that TFMPP may influence mood and behavior through serotonergic modulation, akin to compounds like MDMA .

2. Toxicological Studies:

Research has documented the toxicological profile of TFMPP, particularly in recreational contexts where it is often combined with benzylpiperazine (BZP). A notable case series reported symptoms of sympathomimetic toxicity in patients who ingested TFMPP alongside BZP. The study highlighted the need for clinical awareness regarding the potential adverse effects associated with these substances .

Case Studies

Case Study 1: Clinical Toxicity

In one study involving three patients who ingested tablets containing TFMPP and BZP, symptoms included dissociative experiences and nausea. Toxicological analysis confirmed the presence of both compounds in their systems, emphasizing the importance of understanding the clinical implications of such combinations .

Case Study 2: Metabolism in Animal Models

Another study investigated the metabolic pathways of TFMPP in rats using gas chromatography/mass spectrometry (GC/MS). The findings revealed extensive metabolism primarily through hydroxylation and subsequent phase II reactions such as glucuronidation and acetylation. This research provides insights into how TFMPP is processed in biological systems, which can inform both safety assessments and therapeutic explorations .

Applications in Research

TFMPP serves as a valuable reference compound in analytical chemistry and forensic toxicology. Its detection in biological samples can help identify substance abuse patterns. A study analyzing urine samples from users found detectable levels of TFMPP alongside BZP, demonstrating its prevalence as a designer drug in party scenes across various countries .

Wirkmechanismus

N-(3-Trifluoromethylphenyl)piperazine hydrochloride exerts its effects primarily through its interaction with serotonin receptors. It has affinity for several serotonin receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C receptors. The compound functions as a full agonist at most of these sites, except for the 5-HT2A receptor, where it acts as a weak partial agonist or antagonist. Additionally, it binds to the serotonin transporter (SERT) and evokes the release of serotonin .

Vergleich Mit ähnlichen Verbindungen

Serotonergic Effects

- TFMPP : Potent 5-HT₁B/₂A agonist; suppresses locomotor activity in rats via 5-HT₁C/₁B receptors (ED₅₀ = 8 µmol/kg) .

- mCPP : Stronger 5-HT₂C affinity than TFMPP; 6-fold more potent in antagonizing 5-HT₂-mediated head-twitching in rodents .

- MeOPP : Preferential 5-HT₂C activation; associated with euphoria and stimulant effects comparable to amphetamines .

- BZP : Weak 5-HT activity; primarily dopamine reuptake inhibition, leading to stimulant effects .

Behavioral and Clinical Effects

- TFMPP : Used in combination with BZP for MDMA-like effects; suppresses aggression in rodent models at 4–32 µmol/kg .

- mCPP : Induces anxiety and panic attacks in humans due to 5-HT₂C activation; used to study serotonin dysfunction .

- MeOPP : Longer half-life than TFMPP due to methoxy group; recreational use linked to prolonged stimulant effects .

Metabolic Pathways and Toxicity

- TFMPP : Metabolized via hepatic CYP450 enzymes; trifluoromethyl group reduces oxidative degradation compared to mCPP .

- mCPP : Rapidly dechlorinated and hydroxylated, producing reactive metabolites linked to hepatotoxicity .

- BZP: Undergoes N-dealkylation, generating toxic byproducts like nor-BZP, which cause seizures at high doses .

Data Table: Comparative Overview of Piperazine Derivatives

| Compound | Substituent | Receptor Targets | Potency vs. TFMPP | Key Effects | Metabolic Stability |

|---|---|---|---|---|---|

| TFMPP | 3-CF₃ | 5-HT₁B, 5-HT₂A | Reference | Locomotor suppression, aggression inhibition | High |

| mCPP | 3-Cl | 5-HT₂C > 5-HT₁B | 6-fold higher | Anxiety, panic induction | Moderate |

| MeOPP | 4-OCH₃ | 5-HT₂C | 2-fold lower | Euphoria, prolonged stimulation | High |

| BZP | Benzyl | Dopamine transporter | N/A | Stimulation, seizures | Low |

Biologische Aktivität

Overview

1-(3-Trifluoromethylphenyl)piperazine hydrochloride, commonly referred to as TFMPP, is a member of the phenylpiperazine class of compounds. It has garnered attention for its psychoactive properties and interactions with the central nervous system (CNS). This compound is primarily known for its recreational use and has been studied for its effects on serotonin receptors, which play a crucial role in mood regulation, cognition, and perception.

Chemical Structure and Properties

TFMPP is characterized by a trifluoromethyl group attached to a phenyl ring and a piperazine moiety. Its chemical structure can be represented as follows:

Target Receptors

TFMPP primarily interacts with various serotonin receptors, including:

- 5-HT1A

- 5-HT1B

- 5-HT1D

- 5-HT2A

- 5-HT2C

Mode of Action

TFMPP acts as a full agonist at most serotonin receptors, with the exception of the 5-HT2A receptor, where it functions as a weak partial agonist or antagonist. This interaction enhances serotonin activity within the CNS, leading to various physiological and psychological effects.

Biochemical Pathways

The primary biochemical pathway affected by TFMPP is the serotonin pathway . The compound promotes serotonin release through its binding to serotonin receptors and transporters, influencing several cellular processes such as gene expression and metabolic activities.

Pharmacokinetics

TFMPP undergoes extensive metabolism in the liver via cytochrome P450 enzymes (CYP2D6, CYP1A2, CYP3A4). Its metabolites include hydroxylated derivatives and conjugates formed through phase II reactions such as glucuronidation and acetylation .

Effects on Behavior

Research has demonstrated that TFMPP can produce stimulant effects similar to those of other psychoactive substances. For instance:

- In animal models, TFMPP administration has been associated with increased locomotor activity and altered thermoregulation.

- A study noted that activation of the 5-HT2C receptor by TFMPP influenced behaviors such as head-twitch responses in rats .

Case Reports of Toxicity

Several case studies have documented adverse effects associated with TFMPP use:

- A series of patients presented symptoms consistent with sympathomimetic toxicity after ingesting TFMPP in combination with other substances like BZP (1-benzylpiperazine). Symptoms included dissociative-type experiences and nausea, which resolved with conservative management .

- In postmortem analyses, TFMPP was detected alongside other drugs in cases of fatalities, suggesting potential risks associated with its recreational use .

Research Applications

TFMPP is not only significant in recreational contexts but also holds potential for scientific research:

- Chemistry : It serves as an intermediate in synthesizing other chemical compounds.

- Biology : Investigated for its serotonergic activity and potential therapeutic applications in treating neurological disorders.

- Pharmaceutical Industry : Its properties make it a candidate for developing new medications targeting serotonin-related conditions.

Summary Table of Biological Activities

Q & A

Q. Critical Factors :

- Temperature : Higher temperatures may increase reaction rates but risk side reactions (e.g., decomposition of trifluoromethyl groups).

- Catalyst Choice : Strong acids improve yield but may require neutralization steps to avoid impurity carryover .

- Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane) is essential to isolate high-purity product .

Basic: Which analytical techniques are recommended for characterizing purity and structural integrity?

Methodological Answer:

- Reversed-Phase HPLC : Used for quantifying impurities (e.g., related piperazine derivatives) with mobile phases like acetonitrile/water (0.1% TFA) and C18 columns. Detection at 254 nm ensures sensitivity for aromatic groups .

- NMR Spectroscopy : H and C NMR confirm structural integrity, with characteristic peaks for the trifluoromethylphenyl group (~δ 7.5 ppm for aromatic protons) and piperazine ring (~δ 3.0–3.5 ppm for N-CH) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] for CHFNCl: expected m/z 279.06) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.